molecular formula C33H30F3N4O7Pd2S-3 B12301592 2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate

2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate

Cat. No.: B12301592
M. Wt: 896.5 g/mol
InChI Key: XGZVWQIJKMXBBX-UHFFFAOYSA-K
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Description

2,9-Dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate is a complex compound that combines the properties of 2,9-dimethyl-1,10-phenanthroline, palladium, trifluoromethanesulfonate, and diacetate. This compound is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate typically involves the following steps:

    Preparation of 2,9-dimethyl-1,10-phenanthroline: This can be synthesized by the reaction of 1,10-phenanthroline with methylating agents such as methyl iodide in the presence of a base.

    Formation of the Palladium Complex: The 2,9-dimethyl-1,10-phenanthroline ligand is then reacted with a palladium(II) salt, such as palladium(II) acetate, in the presence of trifluoromethanesulfonic acid to form the desired complex.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate can undergo various types of chemical reactions, including:

    Oxidation and Reduction: The palladium center can participate in redox reactions, altering its oxidation state.

    Substitution Reactions: Ligands around the palladium center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange can be facilitated by using ligands like phosphines or amines.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state palladium complex, while substitution could result in a new palladium-ligand complex.

Scientific Research Applications

2,9-Dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Medicine: Explored for its therapeutic potential in treating diseases involving metal ion imbalances.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate involves:

    Molecular Targets: The palladium center can interact with various biological molecules, including DNA and proteins.

    Pathways Involved: The compound can induce oxidative stress, leading to cell death in cancer cells. It can also inhibit specific enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    2,9-Dimethyl-1,10-phenanthroline: A ligand used in coordination chemistry.

    Palladium(II) acetate: A palladium source used in catalysis.

    Trifluoromethanesulfonate: A counterion used in various chemical reactions.

Uniqueness

The uniqueness of 2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate lies in its combination of these components, resulting in a compound with distinct catalytic and biological properties that are not observed in the individual components alone.

Properties

Molecular Formula

C33H30F3N4O7Pd2S-3

Molecular Weight

896.5 g/mol

IUPAC Name

2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate

InChI

InChI=1S/2C14H12N2.2C2H4O2.CHF3O3S.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;2-1(3,4)8(5,6)7;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);(H,5,6,7);;/q2*-2;;;;2*+2/p-3

InChI Key

XGZVWQIJKMXBBX-UHFFFAOYSA-K

Canonical SMILES

CC1=CC=C2C=CC3=CC=C([N-]C3=C2[N-]1)C.CC1=CC=C2C=CC3=CC=C([N-]C3=C2[N-]1)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2].[Pd+2]

Origin of Product

United States

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